molecular formula C13H19NO2S B097969 Methiobencarb CAS No. 18357-78-3

Methiobencarb

Cat. No. B097969
CAS RN: 18357-78-3
M. Wt: 253.36 g/mol
InChI Key: BUHNESFUCHPWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops such as rice, vegetables, and fruit trees. It is a white crystalline solid that is soluble in water and has a molecular formula of C11H16N2O3S. Methiobencarb is known for its high efficiency in controlling pests and its low toxicity to humans and animals.

Mechanism Of Action

Methiobencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Methiobencarb disrupts the transmission of nerve impulses in the insect's nervous system, leading to paralysis and eventually death.

Biochemical And Physiological Effects

Methiobencarb has been shown to have a low toxicity to mammals and birds. However, it can cause adverse effects on aquatic organisms such as fish and crustaceans. Methiobencarb can also accumulate in soil and water, leading to long-term environmental impacts.

Advantages And Limitations For Lab Experiments

Methiobencarb is widely used in laboratory experiments to study the effects of pesticides on insects and other organisms. Its high efficiency in controlling pests makes it a valuable tool for researchers. However, its potential impact on the environment and non-target organisms must be taken into consideration when designing experiments.

Future Directions

In the future, research on Methiobencarb should focus on developing more environmentally friendly alternatives to this pesticide. This could involve the development of new pesticides that are more targeted and have a lower impact on non-target organisms. Additionally, research should focus on the long-term effects of Methiobencarb on soil and water quality, as well as on the development of new methods for monitoring and controlling pesticide residues in the environment.
In conclusion, Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops. Its high efficiency in controlling pests and low toxicity to humans and animals make it a valuable tool in pest management. However, its potential impact on the environment and non-target organisms must be taken into consideration when using this pesticide. Future research should focus on developing more environmentally friendly alternatives and monitoring the long-term effects of Methiobencarb on the environment.

Synthesis Methods

Methiobencarb can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to form 2-chloro-2-methylpropene. The second step involves the reaction of 2-chloro-2-methylpropene with potassium thiocyanate to form 2-methylthio-2-propen-1-ol. The final step involves the reaction of 2-methylthio-2-propen-1-ol with methyl isocyanate to form Methiobencarb.

Scientific Research Applications

Methiobencarb has been extensively studied for its effectiveness in controlling pests and its impact on the environment. Scientific research has shown that Methiobencarb is highly effective in controlling pests such as rice stem borers, planthoppers, and leafhoppers. It has also been shown to have a low impact on non-target organisms such as honeybees and fish. Methiobencarb has been used in many countries around the world, including Japan, China, and the United States.

properties

CAS RN

18357-78-3

Product Name

Methiobencarb

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3

InChI Key

BUHNESFUCHPWED-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC

Other CAS RN

18357-78-3

Origin of Product

United States

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